![molecular formula C₁₂H₂₀N₄O₇ B000325 Zanamivir CAS No. 139110-80-8](/img/structure/B325.png)
Zanamivir
Vue d'ensemble
Description
Zanamivir belongs to the family of medicines called antivirals, which are used to treat infections caused by viruses . It is used in the treatment of the infection caused by the flu virus (influenza A and influenza B) . This medicine may also be used to prevent and treat swine influenza A .
Synthesis Analysis
Zanamivir’s synthesis involves various chemical approaches for the development of neuraminidase inhibitors . In order to exploit the 430-cavity in the active sites of neuraminidases, 22 zanamivir analogs with C-1 and C-4 modification were synthesized .Molecular Structure Analysis
Zanamivir is a selective inhibitor of influenza A and B virus neuraminidases . The molecular docking studies revealed that some compounds are in good binding mode with zanamivir binding sites .Chemical Reactions Analysis
Zanamivir is a reversible competitive inhibitor of influenza neuraminidase . By blocking this enzyme, virion release from infected cells and spread within the respiratory tract are inhibited .Physical And Chemical Properties Analysis
Zanamivir has a molecular formula of C12H20N4O7 and a molecular weight of 332.31 . It is a selective inhibitor of influenza A and B virus neuraminidases with IC50 values of 0.64-7.9nM .Applications De Recherche Scientifique
Virology: Antiviral Activity Against Influenza A Virus
Zanamivir has been shown to exhibit effective antiviral activity against Influenza A virus strains, including H1N1. It is administered through inhalation and has been crucial in treating pandemic influenza .
Clinical Trials: Systematic Review of Efficacy
Systematic reviews of clinical study reports have indicated that Zanamivir can reduce the time to first alleviation of symptoms in influenza-like illness by about 0.60 days, which is a significant reduction in the mean duration of symptoms .
Pharmacology: Mechanism of Action
In pharmacology, Zanamivir’s mechanism of action is well-understood. It functions as a neuraminidase inhibitor, preventing the influenza virus from escaping the host cell and infecting others, thereby halting the spread of the virus .
Biochemistry: Drug Resistance Studies
Biochemical research has explored the mechanism of Zanamivir resistance in neuraminidase mutants. Studies using molecular dynamics have provided insights into the altered hydrogen-bond network and the deformation of the 150 loop as key factors in the development of drug resistance .
Immunology: Prophylaxis Studies
In the field of immunology, Zanamivir has been studied for its prophylactic effects. It has been found to significantly reduce symptomatic influenza in individuals, highlighting its potential as a preventive measure against flu outbreaks .
Medicinal Chemistry: Advancements in Drug Design
Advancements in medicinal chemistry have led to the development of structure-based tetravalent Zanamivir with potent inhibitory activity against drug-resistant influenza viruses. This represents a significant step forward in the design of antiviral drugs .
Mécanisme D'action
Target of Action
Zanamivir’s primary target is the neuraminidase protein found on the surface of influenza viruses . Neuraminidase plays a crucial role in the life cycle of the virus, facilitating its release from the host cell after replication .
Mode of Action
Zanamivir acts as a neuraminidase inhibitor . It binds to the neuraminidase protein, thereby inhibiting its function . This inhibition prevents the release of new virus particles from the host cell, effectively halting the spread of the infection within the body .
Biochemical Pathways
By inhibiting neuraminidase, Zanamivir disrupts the normal life cycle of the influenza virus. The virus is unable to spread to other cells, which limits the overall progression of the infection . Additionally, Zanamivir has been shown to significantly inhibit human sialidases NEU3 and NEU2, which could account for some of its side effects .
Pharmacokinetics
Zanamivir has a low oral bioavailability, averaging 2% . After oral inhalation, a median of 10 to 20% of the dose is systemically absorbed . It has low plasma protein binding, ranging from less than 1 to 14% for concentrations from 10 to 0.05 mg/L . Zanamivir is almost exclusively eliminated from the body via the kidney and undergoes no metabolic biotransformation .
Result of Action
The primary result of Zanamivir’s action is the reduction of the duration of influenza symptoms. In adults, Zanamivir can reduce the time to first alleviation of symptoms of influenza-like illness by an average of 14.4 hours, or a 10% reduction in mean duration of symptoms from 6.6 days to 6.0 days .
Action Environment
The efficacy of Zanamivir can be influenced by various environmental factors. For instance, the presence of resistance genes in certain populations can reduce the drug’s effectiveness . Additionally, the drug’s solubility can be affected by the environment, with Zanamivir having a room temperature solubility in water of 36 mg/mL .
Propriétés
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAIBEBZBOPLMB-UFGQHTETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023749 | |
Record name | Zanamivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zanamivir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 18,000 mg/L at 25 °C, 7.31e+00 g/L | |
Record name | ZANAMIVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Zanamivir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The proposed mechanism of action of zanamivir is via inhibition of influenza virus neuraminidase with the possibility of alteration of virus particle aggregation and release. By binding and inhibiting the neuraminidase protein, the drug renders the influenza virus unable to escape its host cell and infect others., Zanamivir is a potent selective competitive inhibitor of the influenza virus neuraminidase, an enzyme essential for viral replication. Neuraminidase cleaves terminal sialic acid residues from glycoconjugates to enable the release of virus from infected cells, prevent the formation of viral aggragates after release from host cells, and possibly decrease viral inactivation by respiratory mucous., Zanamivir is a selective inhibitor of influenza A and B virus neuraminidase, possibly altering particle aggregation and release. | |
Record name | Zanamivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00558 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZANAMIVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Zanamivir | |
Color/Form |
White to off-white powder | |
CAS RN |
139110-80-8 | |
Record name | Zanamivir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139110-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zanamivir [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139110808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zanamivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00558 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zanamivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZANAMIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6O3XI777I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ZANAMIVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Zanamivir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
256 °C | |
Record name | ZANAMIVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does zanamivir interact with its target, neuraminidase, and what are the downstream effects of this interaction?
A1: Zanamivir is a potent and selective inhibitor of influenza A and B virus neuraminidase [, , , , ]. Neuraminidase is a viral surface glycoprotein crucial for the release of newly formed virus particles from infected cells, a process essential for viral replication and spread [, , ]. By binding to the active site of neuraminidase, zanamivir prevents the cleavage of sialic acid linkages, effectively halting the release of progeny virions and inhibiting viral replication [, , ].
Q2: What is the molecular formula and weight of zanamivir?
A2: Unfortunately, the molecular formula and weight of zanamivir are not explicitly stated in the provided research papers.
Q3: Is there any spectroscopic data available for zanamivir in the provided research papers?
A3: No, the research papers provided do not include spectroscopic data for zanamivir.
Q4: How do formulation and operating variables impact the performance of zanamivir dry powder for inhalation?
A4: Research indicates that formulation composition significantly affects zanamivir dry powder inhalation characteristics []. The addition of mannitol and leucine as carriers in specific ratios has been shown to improve the fine particle fraction (FPF) and aerodynamic properties of the powder, contributing to efficient drug delivery to the lungs [, ].
Q5: Does zanamivir have any catalytic properties?
A5: Zanamivir acts as an inhibitor, not a catalyst. It binds to neuraminidase and prevents its catalytic activity, rather than enhancing or promoting any chemical reaction.
Q6: Has computational chemistry been employed in zanamivir research?
A6: While the provided research papers do not explicitly detail computational studies, they highlight the potential for future research. For example, the discovery of the zanamivir-resistant mutation Val116Asp in H10N8 influenza underscores the need for further drug development, an area where computational chemistry could be instrumental [].
Q7: What is known about the structure-activity relationship (SAR) of zanamivir?
A7: Although the provided research does not delve deeply into specific SAR details, it does indicate that modifications to the zanamivir structure can alter its activity. For instance, the binding differences between zanamivir and oseltamivir, another neuraminidase inhibitor, highlight how subtle structural variations can impact drug interaction with the neuraminidase active site and potentially influence resistance profiles [].
Q8: How does zanamivir stability vary under different conditions, and what strategies have been explored to improve its stability and bioavailability?
A8: Research demonstrates the impact of formulation on zanamivir stability []. Spray-dried zanamivir formulations containing mannitol as a carrier exhibited improved resistance to moisture absorption compared to commercially available Relenza, indicating enhanced stability under humid conditions []. The use of liposomal formulations has also been investigated to enhance the intestinal absorption and potentially improve the oral bioavailability of zanamivir [].
Q9: Is there information available about SHE regulations concerning zanamivir in the provided research papers?
A9: The research papers provided do not discuss SHE regulations specifically.
Q10: What is known about the pharmacokinetics of zanamivir, particularly its absorption, distribution, metabolism, and excretion (ADME)?
A10: Studies indicate that zanamivir exhibits limited systemic absorption following inhalation, suggesting it primarily acts locally in the respiratory tract []. Research on intravenous zanamivir demonstrates its clearance is significantly reduced in patients with renal impairment, necessitating dose adjustments to maintain therapeutic levels [].
Q11: What are the key findings from in vitro and in vivo studies on the efficacy of zanamivir against influenza?
A12: Zanamivir demonstrates potent antiviral activity against both influenza A and B viruses in in vitro assays [, , , ]. Animal studies, particularly in ferret models, have shown that zanamivir effectively reduces viral replication and alleviates influenza symptoms [, , , ].
Q12: What clinical evidence supports the use of zanamivir for influenza treatment?
A13: Several randomized, double-blind, placebo-controlled trials have demonstrated the clinical efficacy of zanamivir in treating influenza [, , , , ]. In these studies, zanamivir consistently reduced the duration of influenza symptoms by 1-2.5 days compared to placebo when administered within 48 hours of symptom onset [, , , ].
Q13: Has resistance to zanamivir been observed, and if so, what are the mechanisms involved?
A14: While zanamivir resistance is less common than oseltamivir resistance, it has been observed. A specific neuraminidase mutation, Gln136Lys (Q136K), has been identified in zanamivir-resistant influenza A (H1N1) viruses isolated in Australasia and Southeast Asia []. This mutation caused a substantial reduction in zanamivir susceptibility without affecting oseltamivir susceptibility, highlighting the potential for selective drug pressure to drive resistance development [].
Q14: Can you explain the potential for cross-resistance between oseltamivir and zanamivir?
A15: While both oseltamivir and zanamivir target neuraminidase, they exhibit different binding modes, potentially leading to distinct resistance profiles []. The emergence of the NA-Arg292Lys mutation in H10N8 influenza, which confers resistance to oseltamivir but not zanamivir, exemplifies this difference [].
Q15: Is there information about the toxicology and safety of zanamivir in the provided research papers?
A15: Information regarding toxicology and safety is not provided in these research papers.
Q16: What is the role of biomarkers in zanamivir research?
A16: The research provided does not delve into the use of biomarkers in zanamivir treatment.
Q17: What analytical methods have been employed to study zanamivir?
A17: Several analytical techniques are crucial in zanamivir research. These include:
- Neuraminidase inhibition assays: Used to determine the susceptibility of influenza virus isolates to zanamivir [, , , ].
- Quantitative real-time polymerase chain reaction (PCR): This technique allows researchers to quantify the viral load in clinical samples, aiding in assessing the efficacy of zanamivir treatment [, , ].
- High-performance liquid chromatography (HPLC): This method is valuable for quantifying zanamivir concentrations in biological samples, contributing to pharmacokinetic studies and formulation development [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.